![molecular formula C9H16O6 B8223839 ALLYL | cent-D-GALACTOPYRANOSIDE](/img/structure/B8223839.png)
ALLYL | cent-D-GALACTOPYRANOSIDE
Overview
Description
ALLYL | cent-D-GALACTOPYRANOSIDE is a useful research compound. Its molecular formula is C9H16O6 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Allyl O-(beta-D-galactopyranosyl)-(1-3)-2-acetamido-2-deoxy-alpha-D-galactopyranoside was synthesized using a sequential protecting group strategy, demonstrating the compound's utility in complex chemical syntheses (Baek & Roy, 2002).
- Unexpected Derivative Formation : Research highlighted the formation of an unexpected 4,6-O-Propylidene derivative from galactose and allyl alcohol, showcasing the compound's unique reactivity in certain conditions (Nishida & Thiem, 1994).
Biochemical and Biomedical Applications
- Glycoprotein Synthesis : The compound was used in the synthesis of T-antigen containing GlycoPAMAM dendrimers, with applications in studying protein binding properties and potential in immunological research (Baek & Roy, 2002).
- Enzymatic Synthesis : High-yield enzymatic synthesis of O-allyl β-d-galactopyranoside was reported, indicating its potential in enzymatic processes and biocatalysis (Vetere et al., 2003).
- Drug Delivery Systems : Research into pH-sensitive galactopyranoside glycol hydrogels for oral drug delivery utilized allyl α-D-galactopyranoside, highlighting its application in developing new drug delivery methodologies (Zakhireh et al., 2014).
Materials Science
- Graft Polymerization : Allyl alpha-D-galactopyranoside was used in grafting carbohydrate monomers on poly(ethylene terephthalate) fibers by double argon plasma treatment, showing its utility in material science for modifying surfaces (Bech et al., 2007).
properties
IUPAC Name |
(3R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5?,6-,7?,8?,9+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-KRQWFDNZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1C(C([C@H](C(O1)CO)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ALLYL | cent-D-GALACTOPYRANOSIDE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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